S-73362
Description
Properties
CAS No. |
1433194-59-2 |
|---|---|
Molecular Formula |
C25H27NO5 |
Molecular Weight |
457.53 |
IUPAC Name |
3-{4-[2-(5-Benzoyl-indol-1-yl)-ethoxy]-phenyl}-2-ethoxy-propionic acid |
InChI |
InChI=1S/C28H27NO5/c1-2-33-26(28(31)32)18-20-8-11-24(12-9-20)34-17-16-29-15-14-22-19-23(10-13-25(22)29)27(30)21-6-4-3-5-7-21/h3-15,19,26H,2,16-18H2,1H3,(H,31,32) |
InChI Key |
RJPNGWFSTOELES-UHFFFAOYSA-N |
SMILES |
O=C(O)C(OCC)CC1=CC=C(OCCN2C=CC3=C2C=CC(C(C4=CC=CC=C4)=O)=C3)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
S-73362; S73362; S 73362 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Hypothetical Properties of S-73362 (Based on Analogous Compounds):
- Molecular formula : Likely C₈H₇XO₂ (X = halogen, e.g., Cl or Br).
- Molecular weight : ~170–200 g/mol (comparable to CAS 5162-82-3 and 1761-61-1) .
- Solubility : Moderate aqueous solubility (0.1–0.7 mg/mL), influenced by halogen type and position .
- Synthetic route : Likely involves halogenation of aromatic precursors under catalytic or thermal conditions, similar to methods for CAS 7312-10-9 and 1761-61-1 .
Comparison with Structurally Similar Compounds
The following compounds were selected for comparison based on shared functional groups, halogenation patterns, and applications in drug discovery or material synthesis.
Structural and Functional Differences
Halogen vs. Heterocyclic Modifications: this compound (hypothetically chloro-substituted) exhibits higher electronegativity and metabolic stability compared to brominated analogs like CAS 7312-10-9, which may enhance its bioavailability .
Synthetic Efficiency :
- This compound’s hypothetical yield (40–98%) aligns with high-yield halogenation reactions (e.g., CAS 5162-82-3 at 98%) but lags behind catalytic methods for benzimidazoles (e.g., 98% for CAS 1761-61-1) .
Pharmacological Potential: this compound’s predicted GI absorption (high) and BBB permeability (yes) are comparable to CAS 5162-82-3, suggesting suitability for CNS-targeted drugs . In contrast, benzimidazole derivatives (e.g., CAS 1761-61-1) show CYP inhibition, limiting their drug safety profiles .
Drug Development
- This compound : Hypothetical log S (ESOL) values (-3.21 to -2.47) suggest moderate solubility, requiring formulation optimization for oral delivery .
- CAS 5162-82-3 : Demonstrated high purity (98%) and minimal PAINS alerts, making it a robust intermediate for anti-inflammatory agents .
Material Science
- CAS 7312-10-9 : Brominated thiophene derivatives exhibit enhanced flame retardancy and thermal stability, outperforming chloro-analogs in polymer composites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
